8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound characterized by its unique structural features, including a purine core and multiple functional groups. Its molecular formula is , with a molecular weight of approximately 442.5 g/mol. This compound is classified under bioactive small molecules and has potential applications in medicinal chemistry and materials science due to its diverse functional groups, which allow for various chemical modifications and interactions .
The synthesis of 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves several key steps:
The synthetic route can be optimized for yield and purity by adjusting reaction times, temperatures, and concentrations of reactants. High-throughput screening methods may also be employed to identify optimal conditions for the synthesis.
The molecular structure of 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione features a purine base with substituents that enhance its biological activity. The structure can be represented using the following identifiers:
CC(C)CCn1c(nc2c1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)c4ccco4
RJTCAQQFXQRVGN-UHFFFAOYSA-N
.The compound's structural complexity is attributed to the presence of a furan ring, piperazine moiety, and methoxyethyl group, which contribute to its potential reactivity and biological interactions.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated under controlled conditions using specific reagents tailored for selective transformations. The choice of catalysts and solvents significantly influences the reaction pathways and yields .
The mechanism of action for 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione likely involves interactions with specific biological targets:
The physical properties of this compound include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity and purity .
8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several notable applications:
Its versatility makes it a valuable compound in both academic research and industrial applications .
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6